4,9-Dichloro-1-nitroacridine
Description
Overview of Acridine (B1665455) Scaffolds in Modern Organic Chemistry Research
The acridine scaffold, a nitrogen-containing heterocyclic aromatic compound, is a fundamental structural motif in organic chemistry. nih.gov Its planar, tricyclic system allows it to intercalate into DNA, a property that has been extensively explored in the development of therapeutic agents. ontosight.aiontosight.ainih.gov In modern organic chemistry, acridine derivatives are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antiparasitic properties. nih.govnih.govnih.gov This has spurred significant research into the synthesis of novel acridine-based compounds with tailored functionalities. nih.govnih.gov The versatility of the acridine nucleus allows for the introduction of various substituents at different positions, leading to a vast library of derivatives with diverse chemical and physical properties. nih.govmdpi.com
Historical Context of Substituted Acridines in Synthetic Methodologies and Their Chemical Evolution
The history of acridines dates back to 1870 when they were first isolated from coal tar. nih.govslideshare.netptfarm.pl The discovery of the antimicrobial properties of acridine derivatives in the early 20th century marked the beginning of their medicinal applications. ptfarm.pl A significant milestone was the development of mepacrine, an acridine-based antimalarial drug, during World War II. nih.govptfarm.pl
Over the years, synthetic methodologies for acridine derivatives have evolved significantly. Early methods like the Bernthsen and Ullmann syntheses provided the foundation for accessing the acridine core. nih.govnih.govmdpi.com Subsequent research has focused on developing more efficient and versatile synthetic routes, enabling the preparation of a wide array of substituted acridines. nih.govacs.org The introduction of substituents such as halogens and nitro groups has been a key strategy in modulating the reactivity and biological activity of the acridine scaffold. ontosight.ainih.gov
Rationale for Investigating 4,9-Dichloro-1-nitroacridine as a Pivotal Synthetic Intermediate and Reaction Substrate
The compound this compound stands out as a particularly important synthetic intermediate. ontosight.ai The presence of two chlorine atoms at positions 4 and 9, along with a nitro group at position 1, creates a highly functionalized and reactive scaffold. ontosight.ai
The rationale for its investigation is multifaceted:
Versatile Reactivity: The chlorine atoms at the 4 and 9 positions are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. rsc.orgresearchgate.netrsc.org This makes this compound a key precursor for the synthesis of diverse 4- and 9-substituted acridine derivatives. rsc.orgresearchgate.net
Modulation of Electronic Properties: The electron-withdrawing nature of the chloro and nitro groups significantly influences the electronic properties of the acridine ring system. ontosight.ai This can enhance the compound's ability to participate in various chemical reactions and interact with biological targets. ontosight.ai
Strategic Synthetic Precursor: It serves as a crucial starting material for the synthesis of more complex and biologically active molecules, including potential antiplasmodial agents. rsc.orgrsc.org The step-wise modification of the chloro and nitro groups allows for the systematic development of new chemical entities with tailored properties.
In essence, this compound is a highly valuable and versatile molecule in the field of synthetic organic chemistry, providing a gateway to a rich and diverse chemical space of acridine derivatives.
Chemical Compound Data
| Compound Name | Molecular Formula | Molecular Weight | Other Identifiers |
| This compound | C13H6Cl2N2O2 | 293.11 g/mol | Acridine, 4,9-dichloro-1-nitro- |
Structure
2D Structure
3D Structure
Properties
CAS No. |
75586-66-2 |
|---|---|
Molecular Formula |
C13H6Cl2N2O2 |
Molecular Weight |
293.10 g/mol |
IUPAC Name |
4,9-dichloro-1-nitroacridine |
InChI |
InChI=1S/C13H6Cl2N2O2/c14-8-5-6-10(17(18)19)11-12(15)7-3-1-2-4-9(7)16-13(8)11/h1-6H |
InChI Key |
PZWVEESZPQOVPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=N2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,9 Dichloro 1 Nitroacridine
Precursor Synthesis and Optimization Strategies
The synthesis of 4,9-dichloro-1-nitroacridine is not a direct process but rather the culmination of a carefully designed sequence of reactions. The foundation of this synthesis lies in the creation of specific precursors, primarily substituted anthranilic acid derivatives, which are then guided through cyclization to form the core acridine (B1665455) structure.
Synthesis of Key Halogenated and Nitrated Anthranilic Acid Derivatives
The cornerstone of the synthesis is the formation of a key intermediate, 2-(2,4-dichlorophenylamino)-6-nitrobenzoic acid. The construction of this molecule involves the strategic introduction of nitro and chloro groups onto an anthranilic acid backbone.
The synthesis can commence from commercially available materials such as 2-chloro-6-nitrobenzoic acid. chemicalbook.com This precursor already contains the required substitution pattern on one of the rings. The synthesis of anthranilic acid derivatives is a well-established field, with various methods available, including the iron-catalyzed ortho-amination of aromatic carboxamides and processes involving acylation, halogenation, and carbonylation of aniline (B41778) derivatives. nih.govgoogle.comgvsu.edu
A crucial step is the coupling of a molecule like 2-chloro-6-nitrobenzoic acid with 2,4-dichloroaniline. This reaction forms the diphenylamine (B1679370) linkage essential for the subsequent cyclization into the acridone (B373769) core. The choice of reactants is critical to ensure the final product has the correct substitution pattern: a nitro group at position 1 and chloro groups destined for positions 4 and 9.
Cyclization Reactions to Form the Acridone and Acridine Core Structures
With the precursor, 2-(2,4-dichlorophenylamino)-6-nitrobenzoic acid, in hand, the next phase involves intramolecular cyclization to build the tricyclic acridone system, which is then converted to the target acridine. Several methodologies exist for this transformation, ranging from classical high-temperature reactions to modern catalyzed processes.
The Ullmann condensation is a classical method for forming carbon-nitrogen bonds, typically involving the reaction of an aryl halide with an amine in the presence of copper. wikipedia.orgslideshare.netwikipedia.org In this context, it can be used to synthesize the N-phenylanthranilic acid precursor by coupling an aminobenzoic acid with an aryl halide. researchgate.netscribd.com The traditional Ullmann reaction often requires harsh conditions, including high-boiling polar solvents and temperatures exceeding 200°C, with stoichiometric amounts of copper. wikipedia.org The aryl halides used are typically activated by electron-withdrawing groups. wikipedia.org
Modern adaptations have improved upon the classical method by introducing soluble copper catalysts supported by ligands, which can lead to better yields and milder reaction conditions. wikipedia.org Despite these improvements, the Ullmann reaction is often seen as a harsher alternative to more contemporary methods. wikipedia.org
| Reaction Type | Catalyst | Conditions | Key Features |
| Classical Ullmann Condensation | Copper powder/salts (stoichiometric) | High temperatures (>210°C), polar solvents (e.g., NMP, nitrobenzene) wikipedia.org | Requires activated aryl halides; often has moderate yields. wikipedia.orgwikipedia.org |
| Modern Ullmann-Type Reactions | Soluble Cu catalysts with ligands (e.g., diamines) | Milder temperatures than classical approach | Improved efficiency and substrate scope. wikipedia.org |
This table provides a general overview of Ullmann-type condensation conditions.
The Buchwald-Hartwig amination has become a powerful and versatile tool for the formation of C-N bonds, largely replacing harsher methods like the Ullmann reaction. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of aryl amines from aryl halides and amines under relatively mild conditions. wikipedia.orguq.edu.auorgsyn.org
In the context of acridone synthesis, the Buchwald-Hartwig reaction is employed to couple a halogenated benzoic acid with an aniline derivative to form the N-phenylanthranilic acid intermediate. uq.edu.aursc.orgrsc.org The reaction typically utilizes a palladium catalyst, such as Pd(OAc)₂, in conjunction with a specialized phosphine (B1218219) ligand like BINAP or DPPF, and a base such as cesium carbonate (Cs₂CO₃). rsc.orgjk-sci.com This method is highly efficient, often providing the desired acridone precursors in high yields (up to 95%). uq.edu.au The choice of ligand is crucial and can be tailored to the specific substrates, with sterically hindered ligands often proving effective. wikipedia.orgjk-sci.com
| Catalyst System | Ligand | Base | Solvent | Temperature | Yield |
| Pd(OAc)₂ | rac-BINAP | Cs₂CO₃ | Toluene (B28343) | 120 °C | High |
| Pd₂(dba)₃ | dppf | Varies | Toluene | RT to >100 °C | Good to Excellent nih.gov |
| Pd(OAc)₂ | CM-phos | Varies | Varies | Varies | High orgsyn.org |
This table summarizes typical conditions for Buchwald-Hartwig amination in acridone synthesis, based on related procedures. orgsyn.orgrsc.orgnih.gov
Once the N-phenylanthranilic acid precursor is cyclized to the corresponding acridone, the final key transformation is the conversion of the acridone to the target this compound. Phosphorus oxychloride (POCl₃) is the reagent of choice for this step. researchgate.netresearchgate.net
POCl₃ serves a dual purpose: it acts as a dehydrating agent to facilitate the cyclization of the carboxylic acid to form the acridone ring, and as a chlorinating agent to convert the C9-carbonyl group of the acridone into a chloro group. rsc.orgresearchgate.net The reaction is typically performed by heating the acridone precursor in neat POCl₃ at elevated temperatures, such as 120°C. rsc.org This process, known as the Bernthsen acridine synthesis, is a general and effective method for preparing 9-chloroacridine (B74977) derivatives. nih.gov The resulting 9-chloro group is a key feature, making the compound a versatile intermediate for further chemical modifications. rsc.org
Direct Synthesis of this compound
The "direct synthesis" of this compound refers to a streamlined, multi-step, one-pot, or sequential process starting from readily available precursors. An optimized route involves the Buchwald-Hartwig coupling of 2-bromo-6-nitrobenzoic acid with 2,4-dichloroaniline. This is followed by an intramolecular cyclization and chlorination step using phosphorus oxychloride (POCl₃).
Established Synthetic Routes and Optimization for Enhanced Yields and Purity
The synthesis of substituted acridines has traditionally been achieved through methods like the Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid using a dehydrating agent like zinc chloride at high temperatures. ontosight.aipharmaguideline.comtandfonline.com However, these methods often suffer from harsh reaction conditions and low yields. tandfonline.com
More contemporary and efficient routes often employ palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann-Goldberg reactions, followed by a cyclization step. rsc.orgarabjchem.orgnih.gov A key precursor for many substituted acridines, including those structurally related to this compound, is a substituted N-phenylanthranilic acid. arabjchem.org
The initial, less efficient route (Route A) started from 4-chlorosalicylic acid, which required protection and activation steps before the key Buchwald-Hartwig coupling with 4-methoxy-2-nitroaniline. rsc.orgnih.gov The challenges in this route, particularly the low reactivity of the aniline due to the electron-withdrawing nitro group, necessitated these extra steps. nih.gov The improved route (Route B) streamlined this process, significantly enhancing the efficiency of producing the core acridine structure. rsc.org
Table 1: Comparison of Synthetic Routes for 6,9-dichloro-2-methoxy-4-nitroacridine
| Feature | Route A (Previously Reported) rsc.orgrsc.org | Route B (Optimized) rsc.org |
|---|---|---|
| Starting Material | 4-Chlorosalicylic acid | Commercially available precursors |
| Number of Steps | 5 | 3 |
| Key Reactions | Protection, Triflate activation, Buchwald-Hartwig coupling, Hydrolysis, POCl₃ cyclization | Buchwald-Hartwig coupling, Hydrolysis, POCl₃ cyclization |
| Overall Yield | 21% | 63% |
| Primary Challenge | Low reactivity of 4-methoxy-2-nitroaniline, requiring extra activation steps | - |
Evaluation of Reaction Conditions, Solvent Effects, and Catalyst Efficacy
The efficiency of acridine synthesis is highly dependent on the specific reaction conditions employed. The choice of catalyst, solvent, temperature, and reaction time can dramatically influence the yield and purity of the final product.
In classical methods like the Bernthsen synthesis, zinc chloride (ZnCl₂) is a common catalyst, but it often requires high temperatures (200–210°C) and long reaction times (around 20 hours). tandfonline.com Polyphosphoric acid has been used as an alternative, sometimes offering more convenient reaction times but with potentially poorer yields. tandfonline.com
Modern palladium-catalyzed reactions have been extensively optimized. For the Buchwald-Hartwig coupling step in the synthesis of the 6,9-dichloro-2-methoxy-4-nitroacridine precursor, a catalyst system of palladium(II) acetate (B1210297) (Pd(OAc)₂) with a rac-BINAP ligand was found to be effective. rsc.orgrsc.org The reaction was conducted in toluene at 120°C. rsc.orgresearchgate.net Optimization of this step revealed that using a 1:1 stoichiometry of the coupling partners, instead of an excess of one reactant, significantly improved the yield to 90%. rsc.org
The cyclization step to form the acridine ring system is often achieved using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C). rsc.orgrsc.orgchemicalbook.com This reagent facilitates the intramolecular electrophilic substitution required to close the central ring.
The choice of solvent is also critical. While traditional syntheses might use high-boiling point solvents, newer methods explore a range of options. For instance, some palladium-catalyzed reactions are performed in toluene rsc.orgresearchgate.net, while others may use dimethylformamide (DMF) arabjchem.org or even greener solvents in more advanced protocols. rsc.org
Table 2: Evaluation of Reaction Conditions for Key Synthetic Steps
| Step | Catalyst / Reagent | Solvent | Temperature | Time | Yield | Source(s) |
|---|---|---|---|---|---|---|
| Buchwald-Hartwig Coupling (Optimized) | Pd(OAc)₂, rac-BINAP, Cs₂CO₃ | Toluene | 120 °C | 2 h | 90% | rsc.orgresearchgate.net |
| Cyclization | POCl₃ | - (Neat) | 120 °C | 2.5 h | - | rsc.orgrsc.orgresearchgate.net |
| Bernthsen Synthesis (Traditional) | ZnCl₂ | - (Neat) | 200-210 °C | ~20 h | Low | tandfonline.com |
| 9-Chloroacridine Synthesis | POCl₃ | - (Neat) | - | - | - | arabjchem.org |
| Nucleophilic Substitution | SnCl₂ | 37% aq. HCl | 0 → 40 °C | 30 min | - | rsc.orgresearchgate.net |
Development of Improved and Green Chemistry Approaches in Acridine Synthesis
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for synthesizing heterocyclic compounds, including acridines. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ajrconline.org Key areas of development include microwave-assisted synthesis and the design of more efficient and recyclable catalysts.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.orgajrconline.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. tandfonline.comajrconline.org This technology offers simple, efficient, and economical pathways for synthesizing a variety of organic molecules. ajrconline.org
In the context of acridine synthesis, microwave heating has been successfully applied to several reaction types. The Bernthsen reaction, which traditionally requires prolonged heating, has been significantly improved using microwave irradiation in the presence of catalysts like p-toluenesulphonic acid (p-TSA), often under solvent-free conditions. tandfonline.com Microwave heating has also been employed for nucleophilic substitution and alkylation steps in the elaboration of the acridine core, for example, in the synthesis of 4,9-diaminoacridines from a dichloroacridine precursor. rsc.orgnih.govresearchgate.net In one instance, a reaction was performed in a pressurized vial at 120°C under microwave heating (100 W), showcasing the precise control offered by this technology. nih.govresearchgate.net Studies have shown that for certain acridine syntheses, microwave irradiation provides the highest productivity compared to conventional heating or ultrasonic methods. rsc.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Heating Method | Reaction Time | Yield | Key Advantages of Microwave | Source(s) |
|---|---|---|---|---|---|
| Acridine Synthesis | Conventional | Hours | Lower | Reduced reaction time, improved yield, cleaner reaction | ajrconline.orgrsc.org |
| Acridine Synthesis | Microwave | Minutes | Higher | High speed, energy efficiency | tandfonline.comrsc.org |
| N-Substituted Acridine-1,8-dione Synthesis | Microwave | Short | Good | Easy work-up, simplicity | researchgate.net |
Catalyst Development and Optimization for Specific Reaction Steps
Catalyst innovation is at the heart of modern synthetic chemistry. For acridine synthesis, research has focused on improving traditional catalysts and developing novel, more sustainable alternatives.
Palladium-based catalysts remain crucial, with optimization focusing on the ligands that modify the metal center's reactivity and stability. researchgate.netnih.gov The use of specific phosphine ligands like rac-BINAP has been shown to be effective in Buchwald-Hartwig couplings for building the acridine precursor backbone. rsc.orgresearchgate.net
Beyond palladium, other metals have been explored. Ruthenium complexes such as RuCl₂(PPh₃)₃ have been used to catalyze atom transfer radical cyclization (ATRC) reactions under microwave irradiation to form related heterocyclic structures. mdpi.com
A significant trend in green chemistry is the development of catalysts from renewable sources and the use of metal-free reaction conditions. wordpress.com For example, a highly efficient Co/C catalyst has been prepared from rice husks. rsc.org This material served as a reusable Lewis acid catalyst for the one-pot, microwave-assisted synthesis of acridine derivatives in water, an environmentally benign solvent. rsc.org The reaction performance remained stable, with yields up to 87%, demonstrating the potential of biomass-derived catalysts. rsc.org Furthermore, metal-free conditions have been identified for the synthesis of acridines from cyclohexanones and o-acylanilines, using a combination of trifluoroacetic acid (TFA), tert-butyl hydroperoxide (TBHP), and dimethylsulfoxide (DMSO) under an oxygen atmosphere. wordpress.com
Process Intensification and Scalability Considerations in Synthetic Development
Translating a laboratory-scale synthesis into a large-scale industrial process presents numerous challenges. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of complex molecules like this compound, scalability requires robust, high-yielding reactions that are both safe and economical.
The adoption of green chemistry principles, such as the use of reusable catalysts (e.g., Co/C from rice husks) and microwave technology, can also contribute to process intensification. rsc.org Microwave reactors are available at industrial scales and can offer better process control and safety compared to conventional batch reactors. However, ensuring homogenous heating and managing pressure at large volumes are key technical hurdles that must be addressed.
Furthermore, the purification of intermediates and the final product is a major consideration for scalability. Chromatographic purification, which is common in the lab, is often not feasible for large quantities. Therefore, developing synthetic steps that yield products pure enough to be used directly in the next step or that can be purified by simple crystallization or extraction is highly desirable.
Reactivity and Mechanistic Investigations of 4,9 Dichloro 1 Nitroacridine
Nucleophilic Aromatic Substitution Reactions at C-9 and C-4 Positions
The 4,9-dichloro-1-nitroacridine scaffold is primed for nucleophilic aromatic substitution (SNAᵣ) reactions, a cornerstone of its chemical reactivity. The electron-deficient nature of the acridine (B1665455) ring, exacerbated by the chloro and nitro substituents, facilitates the attack of nucleophiles. These reactions are pivotal for the synthesis of a diverse array of acridine derivatives with potential biological applications.
Regioselectivity and Site-Specificity Studies of Halogen Displacement
The acridine nucleus possesses distinct reactive sites, with the C-9 position being the most electrophilic due to the strong electron-withdrawing effect of the pyridinic nitrogen atom. researchgate.net This inherent reactivity makes the C-9 carbon the primary target for nucleophilic attack. Consequently, in reactions involving this compound, the displacement of the chlorine atom at the C-9 position is generally favored over the one at the C-4 position.
Studies on related dichloro-nitroacridine derivatives have shown that nucleophilic substitution often occurs selectively at the C-9 position. This regioselectivity is a critical aspect in the strategic synthesis of specifically substituted acridine compounds. The ability to direct substitution to a particular position allows for the controlled introduction of various functional groups, thereby tuning the molecule's properties.
Influence of the Nitro Group on the Acridine Ring's Electrophilicity and Reactivity
The presence of the 1-nitro group significantly increases the reactivity of the entire acridine system towards nucleophiles. This heightened reactivity, while beneficial for facilitating substitution reactions, can sometimes lead to a mixture of products or undesired side reactions if not carefully controlled. The interplay between the activating nitro group and the inherent reactivity of the acridine core is a key factor in determining the outcome of synthetic transformations.
Kinetic Studies of Nucleophilic Attack and Reaction Pathway Elucidation
The rate of nucleophilic substitution reactions on acridine derivatives can be significantly influenced by the pH of the reaction medium. The hydrolysis of related compounds often exhibits a pH-rate profile indicating different mechanistic pathways under acidic, neutral, and basic conditions. imperial.ac.uk For instance, under acidic conditions, the reaction may be acid-catalyzed, while at neutral pH, a water-assisted mechanism might prevail. In alkaline media, the reaction can be accelerated by hydroxide (B78521) ions. imperial.ac.ukjsynthchem.com The solvent environment also plays a critical role, with polar protic solvents potentially participating in the reaction mechanism. researchgate.net
The nature and position of substituents on the acridine ring have a profound impact on the rates of nucleophilic substitution reactions. Electron-withdrawing substituents, such as the chloro and nitro groups in this compound, generally accelerate the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. researchgate.net
Kinetic studies on various substituted acridines allow for a quantitative assessment of these substituent effects. By comparing the reaction rates of different derivatives, it is possible to establish structure-activity relationships. For example, the Hammett equation can be employed to correlate reaction rates with the electronic properties of the substituents. Such analyses have shown that the rate of nucleophilic substitution is highly sensitive to the electronic nature of the groups attached to the acridine core.
Reduction Reactions of the Nitro Group
The nitro group at the C-1 position of this compound can undergo reduction to an amino group, a transformation that dramatically alters the electronic properties and potential biological activity of the molecule. A variety of reducing agents can be employed for this purpose, with the choice of reagent being critical to ensure the selective reduction of the nitro group without affecting the chloro substituents.
Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel. rsc.org However, these conditions can sometimes lead to the undesired removal of halogen substituents (dehalogenation). rsc.org To avoid this, milder reducing agents are often preferred.
A particularly effective method for the selective reduction of nitro groups in the presence of halogens is the use of sodium borohydride (B1222165) in the presence of a nickel catalyst, such as Ni(PPh₃)₄. chemrxiv.org This system has been shown to efficiently reduce nitroaromatics to their corresponding amines at room temperature without affecting other functional groups. chemrxiv.org Another approach involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Pd/C under carefully controlled conditions to minimize dehalogenation. The successful reduction of the nitro group in this compound provides a pathway to 1-amino-4,9-dichloroacridine, a key intermediate for the synthesis of other derivatives.
Below is a table summarizing common reagents for the selective reduction of aromatic nitro groups in the presence of halogens:
| Reagent System | Conditions | Selectivity |
| NaBH₄ / Ni(PPh₃)₄ | Room Temperature, Ethanol | High for nitro group over halogens |
| Hydrazine Hydrate / Pd/C | Controlled Temperature | Good, but risk of dehalogenation |
| SnCl₂ / HCl | Acidic | Effective, common laboratory method |
| Fe / Acetic Acid | Acidic | Classical method, generally selective |
Table 1: Reagents for Selective Nitro Group Reduction
Selective Reduction Methodologies to Access Amino and Hydroxylamino Derivatives
The selective reduction of the nitro group in this compound to form the corresponding amino and hydroxylamino derivatives is a critical step in the synthesis of various acridine-based compounds with potential therapeutic applications. The choice of reducing agent and reaction conditions is paramount to achieve high chemoselectivity, preserving the chloro substituents which are often essential for subsequent functionalization.
A variety of methods have been explored for the reduction of nitroarenes, many of which can be adapted for this compound. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a common approach. However, these conditions can sometimes lead to undesired side reactions, including dechlorination.
To circumvent these issues, milder and more selective reducing systems have been employed. For instance, the use of tin(II) chloride (SnCl₂) in an acidic medium is a well-established method for the chemoselective reduction of nitro groups in the presence of aryl halides. This method has been successfully applied to the synthesis of 4-aminoacridine (B1666315) derivatives from their nitro precursors.
The formation of hydroxylamino derivatives represents a more delicate transformation, as the hydroxylamine (B1172632) is an intermediate in the reduction of a nitro group to an amine. Careful control of the reducing agent's stoichiometry and reaction temperature is crucial to isolate this intermediate. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride or controlled potential electrolysis can be effective for this partial reduction. While specific examples for this compound are not extensively documented in readily available literature, the general principles of selective nitro reduction provide a strong foundation for developing suitable protocols.
Interactive Data Table: Reagents for Selective Nitro Group Reduction
| Reagent/System | Product | Selectivity Notes |
| SnCl₂ / HCl | Amino | High chemoselectivity for nitro group over aryl chlorides. |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Amino | Risk of hydrodehalogenation, requires careful optimization. |
| Zinc / NH₄Cl | Hydroxylamino | Milder conditions favor the formation of the hydroxylamino intermediate. |
| Electrochemical Reduction | Amino or Hydroxylamino | Product selectivity can be controlled by adjusting the electrode potential. |
Electrophilic Substitution Reactions on the Acridine Ring System
The acridine ring system is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the heterocyclic nitrogen atom. In this compound, the reactivity is further diminished by the presence of the strongly deactivating nitro group and the two chloro substituents.
The directing effects of these substituents play a crucial role in determining the position of any potential electrophilic attack. The nitro group is a meta-director, while the chlorine atoms are ortho, para-directors. However, the combined deactivating effect of these groups makes electrophilic substitution on the this compound core a challenging endeavor, often requiring harsh reaction conditions.
Common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions have been studied on the parent acridine molecule and some of its derivatives. For instance, the bromination of acridine in concentrated sulfuric acid has been shown to yield a mixture of 2-bromo and 4-bromoacridine. However, the application of these reactions to the highly deactivated this compound system is not well-documented and would likely result in low yields and require forcing conditions, with the potential for complex product mixtures.
Other Transformations and Novel Reaction Pathways of the Dichloro-nitroacridine Core
Beyond reduction and electrophilic substitution, the this compound core can participate in a range of other chemical transformations, offering avenues for the synthesis of novel heterocyclic systems.
One important class of reactions involves nucleophilic aromatic substitution (SNAr) at the chloro-substituted positions. The chlorine atoms at C4 and C9 are activated towards nucleophilic attack by the electron-withdrawing nature of the acridine ring and the nitro group. This allows for the displacement of the chloride ions by various nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse array of functionalized acridine derivatives. The relative reactivity of the C4 and C9 positions towards nucleophilic attack can be influenced by steric and electronic factors.
Furthermore, the nitro group itself can be a versatile functional handle for transformations beyond simple reduction. For instance, the nitro group can be displaced by nucleophiles under certain conditions, or it can participate in cycloaddition reactions. The development of novel reaction pathways involving the dichloro-nitroacridine core is an active area of research, with the aim of accessing new chemical space and creating compounds with unique structural and biological properties.
Derivatization Strategies and Role As a Synthetic Precursor
Conversion to Aminoacridine Derivatives
The transformation of 4,9-dichloro-1-nitroacridine into various aminoacridine structures is a cornerstone of its synthetic utility. These derivatives are of significant interest due to their structural similarity to known biologically active compounds. The synthetic approaches typically involve a combination of nucleophilic substitution and reduction reactions.
The synthesis of 4-aminoacridines from the dichloronitroacridine precursor generally involves a two-step process targeting the modification of the C-9 chlorine and the C-1 nitro group. A common strategy is to first perform a reductive dehalogenation at the C-9 position, followed by the reduction of the nitro group to an amine.
For instance, a typical sequence might involve:
Selective Dechlorination: The chlorine atom at C-9 can be removed using methods like catalytic hydrogenation, often with a catalyst such as Palladium on carbon (Pd/C) in the presence of a hydrogen source.
Nitro Group Reduction: The remaining 1-nitro-4-chloroacridine can then undergo reduction of the nitro group. A variety of reducing agents can be employed, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation under different conditions to selectively reduce the nitro group without affecting the C-4 chlorine.
The resulting 4-chloro-1-aminoacridine can be isolated or used directly in further synthetic steps.
Creating 4,9-diaminoacridines requires a different strategic approach that leverages the differential reactivity of the two chlorine atoms. The C-9 position is more activated towards nucleophilic substitution than the C-4 position. This allows for a sequential reaction pathway. wikipedia.orgorganic-chemistry.org
A general synthetic route involves:
Selective C-9 Amination: The precursor, this compound, is first reacted with an amine. This nucleophilic aromatic substitution (SNAr) preferentially occurs at the C-9 position. To facilitate this, the reaction can be activated by first forming an intermediate with phenol (B47542), which is then displaced by the desired amine. wikipedia.orgorganic-chemistry.org This step yields a 4-chloro-9-amino-1-nitroacridine derivative.
Nitro Group Reduction: The nitro group of the intermediate is then reduced to an amino group using standard methods, such as with SnCl₂/HCl, to produce a 1-amino-4-chloro-9-aminoacridine.
Final C-4 Amination: The final step involves the substitution of the less reactive chlorine at C-4 with an amino group. This often requires harsher conditions or palladium-catalyzed methods like the Buchwald-Hartwig amination to achieve the desired 4,9-diaminoacridine product. wikipedia.orgorganic-chemistry.org
An illustrative multi-step synthesis could begin with the selective amination at C-9, as described for diaminoacridines. The resulting 4-chloro-9-(substituted)-amino-1-nitroacridine is a versatile intermediate. wikipedia.orgorganic-chemistry.org From here, a number of modifications can be introduced:
Reduction and N-Alkylation: The nitro group is reduced to an amine, which can then be alkylated. For example, reaction with N-(4-bromobutyl)phthalimide followed by hydrazinolysis introduces a functionalized aminoalkyl side chain at the C-1 position (after nitro reduction). wikipedia.orgorganic-chemistry.org
Sequential Substitutions: After the initial C-9 amination and C-1 nitro reduction, the C-4 chlorine can be displaced not just by an amino group but by a variety of other nucleophiles, leading to a diverse array of substituents at the three key positions.
Introduction of Diverse Functionalities via Halogen Displacement and Cross-Coupling
The two chlorine atoms in this compound serve as handles for introducing a wide range of chemical functionalities through both nucleophilic substitution and modern cross-coupling reactions. The C-9 position is the more reactive site for classical SNAr reactions.
The displacement of the chloro substituents with amines is a fundamental derivatization strategy.
At the C-9 Position: As previously noted, the C-9 chlorine is readily displaced by primary and secondary amines. This reaction is a key step in the synthesis of numerous 9-aminoacridine (B1665356) derivatives, including analogues of biologically active compounds. wikipedia.org The reaction is typically carried out by heating the dichloroacridine precursor with the desired amine, sometimes in the presence of a catalyst or an activating agent like phenol. organic-chemistry.org
At the C-4 Position: Displacement of the C-4 chlorine with an amine is more challenging and usually requires more forcing conditions or the use of palladium-catalyzed cross-coupling.
Buchwald-Hartwig Amination: For less reactive aryl chlorides, such as the one at C-4, or for coupling with less nucleophilic amines, the Buchwald-Hartwig amination is a powerful tool. wikipedia.orgwiley.com This palladium-catalyzed C-N bond-forming reaction uses a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., Xantphos) to couple aryl halides with amines under basic conditions. wikipedia.org This method significantly broadens the scope of accessible aminoacridine derivatives.
| Position | Reaction Type | Typical Reagents | Reference |
|---|---|---|---|
| C-9 | SNAr | Primary/Secondary Amine, Phenol/Cs₂CO₃, DMSO, 100°C | wikipedia.orgorganic-chemistry.org |
| C-4 / C-9 | Buchwald-Hartwig Amination | Amine, Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | wikipedia.orgwikipedia.org |
Beyond amination, the chloro groups can be displaced by a variety of other nucleophiles, and they can participate in powerful carbon-carbon bond-forming cross-coupling reactions.
Oxygen Nucleophiles: The chlorine at C-9 can be substituted by oxygen nucleophiles. A notable example is the reaction with phenol in the presence of a base like cesium carbonate. organic-chemistry.org This reaction is often used to create a more reactive 9-phenoxyacridine (B3049667) intermediate, which is then readily displaced by amines. Direct formation of stable 9-alkoxy or 9-phenoxy derivatives is also a common strategy for diversification.
Sulfur Nucleophiles: Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles due to the high polarizability of sulfur. They are expected to react readily with this compound, primarily at the C-9 position, via an SNAr mechanism to yield 9-thioether derivatives. This reaction provides a route to introduce sulfur-containing functionalities onto the acridine (B1665455) scaffold.
Carbon-Containing Nucleophiles (Cross-Coupling Reactions): The chloro groups serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This modern synthetic methodology dramatically expands the structural diversity achievable from the this compound precursor.
Suzuki-Miyaura Coupling: This reaction couples the chloroacridine with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. It is highly versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.
Heck Coupling: This reaction forms a C-C bond between the chloroacridine and an alkene, providing a direct method to synthesize vinyl-substituted acridines.
Sonogashira Coupling: This involves the coupling of the chloroacridine with a terminal alkyne, yielding alkynyl-substituted acridines, which are valuable intermediates for further transformations.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | Aryl-Aryl, Aryl-Alkyl, etc. | Pd(0) catalyst + Base |
| Heck | Alkene (H₂C=CHR) | Aryl-Alkene | Pd(0) catalyst + Base |
| Sonogashira | Terminal Alkyne (H-C≡CR) | Aryl-Alkyne | Pd(0) catalyst + Cu(I) cocatalyst + Base |
Hybrid Molecule Formation Incorporating the Acridine Scaffold
A prominent strategy in modern drug discovery involves the creation of hybrid molecules, where two or more pharmacologically relevant scaffolds are combined into a single entity. mdpi.comnih.gov This approach aims to leverage the biological activities of the individual components, potentially leading to enhanced efficacy, reduced side effects, and novel mechanisms of action. mdpi.com The acridine framework, with its inherent biological properties, serves as an excellent foundation for the development of such hybrid structures. nih.gov
The reactivity of the acridine nucleus allows for its conjugation with a variety of other heterocyclic systems, leading to the formation of novel hybrid molecules with potentially synergistic activities.
Isoxazoles: Acridine-isoxazole hybrids have been synthesized through 1,3-dipolar cycloaddition reactions. mdpi.comnih.gov For instance, N-hydroxyacridinecarbimidoyl chloride hydrochlorides, derived from acridine precursors, serve as convenient nitrile oxide precursors for the synthesis of 3-(acridin-9/2-yl)isoxazole derivatives when reacted with terminal alkynes, 1,1-dichloroethene, and acrylonitrile. dntb.gov.uanih.gov These hybrids have demonstrated interesting photochemical properties and biological activities. mdpi.com
Azirines: Acridine-azirine hybrids, where the azirine ring is directly attached or linked via a triazole bridge to the acridine scaffold, have also been synthesized. mdpi.comdntb.gov.ua The synthesis can be achieved through various methods, including the reaction of 1-(3-phenyl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanone with 9-azidoacridine. mdpi.com These hybrids have been investigated for their photochemical stability and potential applications in photoclick cycloaddition reactions. dntb.gov.ua
Isoalloxazines: The fusion of acridine and isoalloxazine moieties has been accomplished through microwave-assisted condensation reactions starting from readily available 9-chloroacridines. uclan.ac.uk This rapid and chromatography-free method provides an efficient route to novel acridine-isoalloxazine conjugates, which are of interest due to the biological significance of both heterocyclic systems. uclan.ac.uk
The design of acridine-based hybrid molecules is often guided by rational, structure-based approaches to achieve specific biological targets. nih.govacs.org This involves considering the spatial arrangement and physicochemical properties of the linked moieties to optimize interactions with biological macromolecules. nih.gov
Key principles in the rational design of these hybrids include:
Pharmacophore Hybridization: This concept involves combining the key structural features (pharmacophores) of different bioactive molecules to create a new hybrid with a unique pharmacological profile. nih.gov
Structure-Based Modeling: Computational methods such as molecular docking and molecular dynamics simulations are employed to predict and analyze the binding of hybrid molecules to their biological targets. nih.govnih.govmdpi.com This allows for the design of compounds with improved selectivity and affinity. nih.gov
Click Chemistry: The use of "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, has become a popular strategy for the synthesis of triazole-linked acridine hybrids. nih.govacs.org This approach offers high efficiency and regioselectivity, facilitating the creation of diverse libraries of hybrid compounds for biological screening. nih.gov
Stereochemical and Regiochemical Considerations in Advanced Derivatization
The synthesis of complex acridine derivatives often involves reactions where stereochemistry and regiochemistry play a critical role in determining the structure and properties of the final product.
Regioselectivity: The substitution pattern of the acridine ring significantly influences the regioselectivity of subsequent reactions. For example, in nucleophilic aromatic substitution (SNAr) reactions involving 6,9-dichloro-2-methoxy-4-nitroacridine, the presence of the nitro group at the C-4 position enhances the reactivity of the acridine system, but can also lead to the formation of multiple by-products. rsc.orgnih.gov The choice of reagents and reaction conditions is therefore crucial to control the regiochemical outcome. For instance, the reaction of acridine with sodium amide in liquid ammonia (B1221849) primarily yields 9-aminoacridine, whereas in N,N-dimethylaniline, the main product is 9,9'-biacridanyl, highlighting the influence of the reaction medium on regioselectivity. ptfarm.pl
Stereoselectivity: In reactions that create new stereocenters, such as the 1,3-dipolar cycloaddition to form isoxazolidine (B1194047) rings, the stereochemical outcome is a key consideration. nih.gov The facial selectivity of the cycloaddition can be influenced by the substituents on both the dipole and the dipolarophile. X-ray diffraction analysis is often used to unambiguously determine the stereochemistry of the resulting products. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Mechanistic Insights
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are the initial and most crucial steps in the structural analysis of 4,9-dichloro-1-nitroacridine and its synthetic precursors. While specific experimental data for this compound is not extensively published, the analysis of related acridine (B1665455) derivatives provides a framework for expected spectral features.
For instance, in the ¹H NMR spectrum of related acridine compounds, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings. The exact chemical shifts and coupling constants are highly sensitive to the nature and position of substituents. The nitro group at the 1-position and the chlorine atoms at the 4- and 9-positions in this compound would be expected to further shift the resonances of adjacent protons downfield.
Similarly, the ¹³C NMR spectrum would provide distinct signals for each carbon atom in the molecule. The carbons bearing the chloro and nitro substituents, as well as the carbons in the heterocyclic ring system, would exhibit characteristic chemical shifts that are invaluable for confirming the compound's identity.
A hypothetical ¹H and ¹³C NMR data table for this compound, based on general knowledge of similar structures, is presented below. It is important to note that these are predicted values and await experimental verification.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 7.8 - 8.2 | C-2: 125.0 - 128.0 |
| H-3 | 7.5 - 7.8 | C-3: 128.0 - 131.0 |
| H-5 | 8.0 - 8.4 | C-5: 126.0 - 129.0 |
| H-6 | 7.6 - 7.9 | C-6: 129.0 - 132.0 |
| H-7 | 7.8 - 8.1 | C-7: 127.0 - 130.0 |
| H-8 | 8.1 - 8.5 | C-8: 124.0 - 127.0 |
| - | - | C-1: 145.0 - 148.0 (with NO₂) |
| - | - | C-4: 135.0 - 138.0 (with Cl) |
| - | - | C-9: 148.0 - 152.0 (with Cl) |
| - | - | Quaternary Carbons |
This table is for illustrative purposes and contains predicted data.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atomic framework, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be instrumental in tracing the connectivity of the protons on each of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the direct assignment of the carbon signal corresponding to each proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for identifying the connectivity between different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons). For example, HMBC correlations would be key to confirming the positions of the chloro and nitro substituents by observing correlations from protons to the carbons bearing these groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. For a planar molecule like this compound, NOESY can help to confirm through-space interactions between protons on different rings, further solidifying the structural assignment.
In situ NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time directly within the NMR tube. This technique allows for the observation of the formation of intermediates, the consumption of reactants, and the formation of the final product without the need for sampling and quenching the reaction. For the synthesis of this compound, in situ NMR could provide valuable mechanistic insights and help to optimize reaction conditions by tracking the progress of the nitration and chlorination steps.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental composition. For this compound (C₁₃H₆Cl₂N₂O₂), the theoretical monoisotopic mass is 291.9806 g/mol . HRMS analysis would be expected to yield a mass measurement very close to this theoretical value, providing strong evidence for the compound's chemical formula.
| Adduct | Predicted m/z |
| [M+H]⁺ | 292.9879 |
| [M+Na]⁺ | 314.9698 |
| [M-H]⁻ | 290.9733 |
Data sourced from PubChem predictions.
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of this compound research, ESI-MS can be coupled with liquid chromatography (LC) to analyze reaction mixtures, identify byproducts, and profile the purity of the final compound. The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) mode of an ESI-MS instrument would provide further structural confirmation. The fragmentation would likely involve the loss of the nitro group (NO₂) and potentially the chlorine atoms, leading to characteristic daughter ions that can be used to piece together the structure of the parent molecule.
Chromatographic Techniques for Separation, Purification, and Quantitative Analysis
Chromatography is an indispensable tool in the synthesis of acridine derivatives, enabling the separation of the target compound from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. In the synthesis of acridine derivatives, HPLC is instrumental for real-time reaction monitoring. By taking small aliquots from the reaction mixture at various time points, researchers can track the consumption of reactants and the formation of the desired product. This allows for the precise determination of reaction completion and the optimization of reaction conditions such as temperature and time.
Following synthesis, HPLC is the gold standard for assessing the purity of the final product. The technique separates the sample into its individual components, with each component appearing as a distinct peak in the chromatogram. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.
Table 1: Illustrative HPLC Parameters for Acridine Derivative Analysis
| Parameter | Value/Condition | Purpose |
| Column | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water Gradient | To elute compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. |
| Detection | UV Detector at 254 nm and 400 nm | To detect the acridine core and nitro group. |
| Injection Volume | 10 µL | Standard volume for quantitative analysis. |
Gas Chromatography–Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While large, complex molecules like acridines typically have low volatility, making them less suitable for direct GC analysis, the technique is invaluable for identifying volatile starting materials, reagents, or potential side products in a synthetic pathway.
The mass spectrometer component bombards the eluted compounds with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, along with the molecular ion peak, serves as a "molecular fingerprint" for identification. For this compound, while direct analysis is uncommon, MS analysis (without the GC component) is used to confirm its molecular weight. rsc.org Predicted mass spectrometry data provides expected mass-to-charge ratios (m/z) for the compound and its common adducts. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Formula | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | [C₁₃H₇Cl₂N₂O₂]⁺ | 292.98790 |
| [M+Na]⁺ | [C₁₃H₆Cl₂N₂O₂Na]⁺ | 314.96984 |
| [M-H]⁻ | [C₁₃H₅Cl₂N₂O₂]⁻ | 290.97334 |
| [M]⁺ | [C₁₃H₆Cl₂N₂O₂]⁺ | 291.98007 |
| Data sourced from PubChemLite database predictions. uni.lu |
Following a synthesis reaction, the crude product is often a mixture containing the desired compound along with unreacted starting materials and byproducts. Preparative chromatography is the technique used to isolate and purify the target compound on a larger scale. In the synthesis of related acridine compounds, purification is often achieved using column chromatography with a silica (B1680970) gel stationary phase. nih.gov
The crude mixture is loaded onto the top of a column packed with silica gel, and a solvent or solvent mixture (the eluent) is passed through the column. nih.gov Components of the mixture travel down the column at different rates depending on their affinity for the silica gel and solubility in the eluent, leading to separation. Fractions are collected as the solvent exits the column and are typically analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product. rsc.org These pure fractions are then combined and the solvent is evaporated to yield the isolated this compound. In some cases, preparative thin-layer chromatography is also employed for purification. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Progress Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying compounds with chromophores—parts of a molecule that absorb light in the UV or visible regions of the electromagnetic spectrum. The fused aromatic ring system of acridine is an excellent chromophore. The UV-Vis spectra of acridine derivatives typically show a significant absorption band in the 350-450 nm range, which corresponds to the π-π* electronic transitions within the acridine core. researchgate.net
This characteristic absorption is highly sensitive to the compound's chemical environment and substitution pattern. The introduction of a nitro group at the C-1 position and chlorine atoms at the C-4 and C-9 positions will shift the absorption wavelengths (a bathochromic or hypsochromic shift) compared to the unsubstituted acridine parent molecule.
UV-Vis spectroscopy can be used to monitor the progress of a reaction. For instance, the appearance and increase in the intensity of the characteristic acridine absorption band can confirm the formation of the tricyclic ring system during synthesis. Furthermore, changes in the absorption spectrum, such as a decrease in intensity (hypochromism) or a shift in the wavelength of maximum absorbance (λmax), can indicate the interaction of the acridine derivative with other molecules, such as DNA. researchgate.netresearchgate.net
Table 3: Typical UV-Vis Absorption Data for Acridine Derivatives
| Wavelength Range | Electronic Transition | Significance |
| 250-300 nm | π → π | Associated with the benzene (B151609) ring portions of the molecule. |
| 350-450 nm | π → π | Characteristic of the extended π-electron system of the acridine core. researchgate.net |
| > 400 nm | n → π* | Possible transitions involving non-bonding electrons (e.g., on the nitro group). |
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 4,9-dichloro-1-nitroacridine at the molecular level. These methods are used to model the molecule's electronic distribution, the energies of different molecular states, and its inherent reactivity.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules like this compound. While specific DFT studies on the reaction pathways of this exact compound are not extensively documented in publicly available literature, the methodology is widely applied to similar heterocyclic systems.
DFT calculations would be instrumental in mapping the potential energy surface for various reactions involving this compound. For instance, in nucleophilic aromatic substitution reactions, where one of the chloro groups is replaced, DFT can be used to:
Model Reactants, Intermediates, and Products: The geometries of the starting material, any reaction intermediates (such as Meisenheimer complexes), and the final products can be optimized to find their lowest energy structures.
Locate Transition States: The transition state is the highest energy point along the reaction coordinate. DFT calculations can precisely locate the geometry and energy of the transition state, which is crucial for determining the reaction's activation energy.
A hypothetical reaction pathway for the substitution of the chlorine at position 9 is depicted in the table below, with energies that would be typical for such a DFT study.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0 |
| Transition State | Highest energy point for nucleophilic attack | +15 to +25 |
| Intermediate | Meisenheimer complex | +5 to +10 |
| Products | 9-substituted-4-chloro-1-nitroacridine + Cl⁻ | -5 to -15 |
Note: The values in this table are illustrative and represent typical ranges for such reactions as determined by DFT calculations.
Frontier Molecular Orbital (FMO) Analysis for Predicting Sites of Reactivity and Selectivity
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): The distribution of the LUMO indicates the sites most susceptible to nucleophilic attack. In this compound, the presence of electron-withdrawing chloro and nitro groups significantly lowers the energy of the LUMO and localizes it on the acridine (B1665455) ring system. ontosight.ai The carbon atoms attached to the chlorine atoms, particularly at positions 9 and 4, are expected to have large LUMO coefficients, making them primary targets for nucleophiles.
HOMO (Highest Occupied Molecular Orbital): The distribution of the HOMO points to the regions most likely to act as electron donors in a reaction, indicating susceptibility to electrophilic attack. The HOMO is typically distributed over the electron-rich regions of the acridine rings.
The energy gap between the HOMO and LUMO is also a critical indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
| Molecular Orbital | Description | Predicted Energy (eV) | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | -6.5 to -7.5 | Site of electrophilic attack |
| LUMO | Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 | Site of nucleophilic attack |
| HOMO-LUMO Gap | Energy difference | 4.0 to 5.0 | Indicator of chemical reactivity |
Note: These energy values are typical estimates for similar heterocyclic compounds and would be precisely calculated using quantum chemical software.
Computational Assessment of Acridine Ring Aromaticity and Stability
The aromaticity of the acridine ring system is a key determinant of its stability and chemical behavior. Computational methods can quantify the degree of aromaticity. Techniques such as Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID) plots are employed for this purpose. researchgate.netnih.gov
NICS calculations involve placing a "ghost" atom at the center of each ring and calculating the magnetic shielding. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest an anti-aromatic character. For this compound, the two outer rings are expected to exhibit significant aromatic character, while the central ring's aromaticity might be slightly altered by the nitrogen heteroatom and the substitution pattern.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While this compound itself is a relatively rigid molecule, molecular dynamics (MD) simulations can be valuable for studying its interactions with other molecules, such as solvent molecules or biological macromolecules like DNA. nih.gov MD simulations model the movement of atoms over time, providing insights into:
Solvation: How the molecule is oriented and interacts with solvent molecules.
Intercalation: The process by which the planar acridine ring system inserts itself between the base pairs of DNA, a common mechanism of action for many acridine derivatives. ontosight.ainih.gov MD simulations can reveal the preferred binding modes, interaction energies, and conformational changes in both the acridine derivative and the DNA upon binding.
Prediction of Spectroscopic Properties via Computational Methods
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. mdpi.com
For this compound, methods like DFT can be used to calculate:
NMR Chemical Shifts: The chemical shifts of ¹H and ¹³C atoms can be predicted with reasonable accuracy. These predictions are valuable for assigning peaks in experimentally obtained NMR spectra.
UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, which correspond to the absorption of light in the UV-visible range. This allows for the prediction of the λmax values.
The following table shows a hypothetical comparison of predicted and experimental spectroscopic data for a molecule like this compound.
| Spectroscopic Data | Predicted (Computational) | Experimental |
| ¹³C NMR Chemical Shift (C9) | 145-150 ppm | Data not available |
| ¹H NMR Chemical Shift (H8) | 8.0-8.5 ppm | Data not available |
| UV-Vis λmax | ~400-420 nm | Data not available |
Broader Academic Implications and Future Research Directions in Acridine Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Halogenated Nitroacridines
The synthesis of functionalized acridines has traditionally relied on the construction of the ring system from appropriately substituted acyclic precursors. rsc.org However, the development of direct and sustainable methods for the introduction of halogens and nitro groups onto a pre-existing acridine (B1665455) core is a key area of ongoing research.
Future efforts in this domain are likely to focus on several key areas:
Greener Reaction Conditions: The use of hazardous reagents and solvents is a significant drawback of many classical organic reactions. researchgate.net Research is increasingly directed towards the adoption of greener methodologies, such as the use of water as a solvent and the application of micellar catalysis to enhance the solubility of organic reactants and facilitate reactions. novartis.com The development of sustainable protocols for the synthesis of halogenated nitroacridines would not only reduce the environmental impact but also improve the cost-effectiveness of their production. nih.gov
Catalytic Approaches: The use of transition metal catalysis has revolutionized organic synthesis, and its application to the functionalization of heterocycles is a burgeoning field. rsc.org The development of catalytic systems, particularly those based on abundant and less toxic first-row transition metals, for the direct and regioselective halogenation and nitration of the acridine ring would be a significant advancement. novartis.com
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The development of flow-based synthetic routes to 4,9-dichloro-1-nitroacridine and related compounds could lead to more efficient and scalable production.
| Synthetic Goal | Traditional Method | Potential Sustainable Alternative | Key Advantages |
| Halogenation | Use of harsh halogenating agents (e.g., SOCl₂, Br₂) | Catalytic halogenation with milder reagents | Higher selectivity, reduced waste |
| Nitration | Strong acid mixtures (e.g., HNO₃/H₂SO₄) | Nitrating agents like acetyl nitrate (B79036) or nitro-saccharin youtube.com | Milder conditions, improved safety |
| Solvent Use | Chlorinated or other hazardous organic solvents | Aqueous micellar catalysis novartis.com | Environmentally benign, potential for rate enhancement |
Exploration of Undiscovered Reactivity Pathways and Mechanistic Anomalies of the Acridine Core
The electron-deficient nature of the acridine ring, further accentuated by the presence of chloro and nitro substituents in this compound, governs its reactivity. While nucleophilic aromatic substitution is a well-established reaction pathway for acridines, there is still much to be explored regarding the nuanced reactivity of this heterocyclic system.
Future research should focus on:
Unraveling Reaction Mechanisms: Detailed mechanistic studies, employing a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational modeling, are crucial for a deeper understanding of the factors that control the regioselectivity and stereoselectivity of reactions involving the acridine core.
Investigating Mechanistic Anomalies: The acridine system can sometimes exhibit unexpected reactivity that deviates from established patterns. A thorough investigation of these anomalies can lead to the discovery of new reaction pathways and a more comprehensive understanding of the electronic and steric effects at play.
Harnessing Unique Reactivity: A better understanding of the reactivity of halogenated nitroacridines will enable chemists to harness their unique properties for the synthesis of novel and complex molecules. For instance, the differential reactivity of the two chlorine atoms in this compound could be exploited for sequential functionalization.
Advancements in Regio- and Stereoselective Functionalization of the Acridine System
The ability to selectively introduce functional groups at specific positions on the acridine ring is paramount for the development of new derivatives with tailored properties. While methods for the functionalization of the C-9 position are relatively well-developed, achieving regioselectivity at other positions, such as C-4, remains a challenge. nih.govrsc.org
Key areas for future research include:
Direct C-H Functionalization: The direct activation and functionalization of C-H bonds is a highly atom-economical approach to the synthesis of complex molecules. nih.govrsc.org The development of catalytic methods for the regioselective C-H functionalization of the acridine core, particularly at positions other than C-9, would be a major breakthrough. rsc.org
Organometallic Reagents: The use of organometallic reagents, such as organozinc compounds, has shown promise in the regioselective functionalization of acridines. nih.govrsc.org Further exploration of a wider range of organometallic reagents and catalytic systems is warranted.
Stereoselective Synthesis: For acridine derivatives with chiral centers, the development of stereoselective synthetic methods is essential. This could involve the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of reactions.
| Position | Existing Methods | Future Directions | Potential Impact |
| C-9 | Nucleophilic substitution | Catalytic cross-coupling | Access to a wider range of C-9 substituted acridines |
| C-4 | Limited methods, often requiring multi-step synthesis | Direct C-H functionalization using organometallic reagents nih.govrsc.org | More efficient synthesis of C-4 functionalized acridines |
| Other Positions | Generally challenging | Development of novel directing group strategies | Greater control over the substitution pattern of the acridine ring |
Contribution of this compound Research to General Heterocyclic Chemistry and Organic Synthesis Principles
The study of this compound and its analogs contributes significantly to the broader fields of heterocyclic chemistry and organic synthesis. The challenges and discoveries associated with this specific compound can often be extrapolated to other heterocyclic systems.
The contributions can be summarized as follows:
Understanding Structure-Reactivity Relationships: The electron-withdrawing nature of the chloro and nitro groups in this compound provides a valuable model system for studying the effects of electronic perturbations on the reactivity of heterocyclic rings.
Development of Synthetic Methodologies: The development of new synthetic methods for the functionalization of this compound can often be adapted for use with other electron-deficient heterocycles.
Expansion of Chemical Space: The use of this compound as a building block in organic synthesis allows for the creation of novel and complex molecules with potential applications in various fields, including materials science and medicinal chemistry.
Computational Design and Predictive Modeling of Novel Acridine-Based Building Blocks for Chemical Synthesis
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new synthetic targets. youtube.com In the context of acridine chemistry, computational methods can be used to:
Predict Reactivity: Quantum chemical calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack on the acridine ring, thereby guiding the design of synthetic strategies.
Design Novel Building Blocks: Computational screening can be used to identify acridine derivatives with desired electronic and steric properties, which can then be targeted for synthesis.
Model Interactions with Biomolecules: For acridine derivatives with potential biological applications, computational docking and molecular dynamics simulations can be used to model their interactions with biological targets, such as DNA or proteins, providing insights into their mechanism of action. researchgate.net
The integration of computational design with experimental synthesis is expected to accelerate the discovery and development of new acridine-based compounds with tailored properties and functions.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for 4,9-Dichloro-1-nitroacridine, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves nitration and chlorination of acridine derivatives under controlled conditions. Key parameters include temperature (maintained at 0–5°C during nitration to avoid side reactions), stoichiometry of chlorinating agents (e.g., Cl2 or SOCl2), and inert atmosphere to prevent oxidation. Multi-step protocols, similar to those for structurally related acridine derivatives, require intermediate purification via recrystallization or column chromatography to isolate the target compound .
Q. Which analytical techniques are most effective for characterizing this compound?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment (>95%). Structural confirmation employs <sup>1</sup>H/ <sup>13</sup>C NMR (e.g., aromatic proton shifts at δ 8.2–8.8 ppm) and FT-IR (nitro group stretching at ~1520 cm<sup>-1</sup>). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 267 (M<sup>+</sup>) .
Q. How can common impurities (e.g., mono-chlorinated byproducts) be minimized during synthesis?
- Answer : Impurities often arise from incomplete chlorination or nitration. Optimization includes using excess chlorinating agents in dichloromethane at reflux, followed by quenching with ice-water. Thin-layer chromatography (TLC) monitoring at each step and gradient recrystallization in ethanol/water mixtures improve purity .
Advanced Research Questions
Q. What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, identifying electron-deficient positions (C-4 and C-9) as reactive sites. Fukui indices and molecular electrostatic potential (MEP) maps help predict regioselectivity when reacting with amines or thiols .
Q. How do solvent polarity and temperature affect the compound’s stability in solution?
- Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the nitro group via solvation, reducing decomposition. Accelerated stability studies (40–60°C) in varying solvents, analyzed via UV-Vis spectroscopy, show degradation follows first-order kinetics. Storage at –20°C in amber vials is advised for long-term stability .
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Answer : Discrepancies in NMR or melting points (mp) may arise from polymorphic forms or residual solvents. Repeating experiments under standardized conditions (e.g., drying under vacuum for 24 hours) and cross-validating with X-ray crystallography or differential scanning calorimetry (DSC) can clarify inconsistencies .
Methodological Considerations
- Experimental Design : Use factorial designs to optimize reaction parameters (e.g., time, temperature, reagent ratios) and identify interactions affecting yield .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate spectral data with purity metrics. For stability studies, use Arrhenius plots to extrapolate shelf-life .
Key Physical Properties (Inferred from Analogues)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
